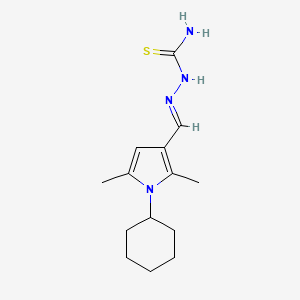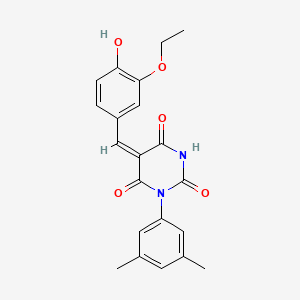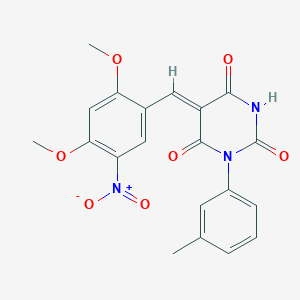
1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone
Descripción general
Descripción
1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone (CDPT) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CDPT belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antiviral, antibacterial, antitumor, and antimalarial properties.
Aplicaciones Científicas De Investigación
1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone has also been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone has been investigated for its antimalarial activity, and it has been shown to be effective against Plasmodium falciparum, the parasite responsible for causing malaria.
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone is not fully understood. However, it has been proposed that 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone exerts its antitumor activity by inducing apoptosis, which is a programmed cell death process. 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is required for DNA synthesis. This inhibition leads to a decrease in the amount of DNA available for cell division, which ultimately results in cell death. 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone has also been found to inhibit the activity of HIV reverse transcriptase, which is required for the replication of the virus.
Biochemical and Physiological Effects:
1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone has been shown to have several biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, which leads to the production of reactive oxygen species (ROS). ROS can cause damage to cellular components, including DNA, proteins, and lipids, which ultimately leads to cell death. 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone has also been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and repair. This inhibition leads to DNA damage, which ultimately results in cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone has some limitations as well. It has low solubility in water, which can make it difficult to work with in some experiments. In addition, 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone. One area of research could focus on improving the solubility of 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone in water, which could make it more useful for certain experiments. Another area of research could focus on investigating the in vivo activity of 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone, which could provide valuable information about its potential therapeutic applications. Additionally, further studies could investigate the molecular mechanisms underlying the antitumor, antiviral, and antimalarial activities of 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone.
Propiedades
IUPAC Name |
[(E)-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4S/c1-10-8-12(9-16-17-14(15)19)11(2)18(10)13-6-4-3-5-7-13/h8-9,13H,3-7H2,1-2H3,(H3,15,17,19)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATHLIJQANVKDR-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CCCCC2)C)/C=N/NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-5-(2,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3905870.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-nitrophenyl)thio]acetohydrazide](/img/structure/B3905875.png)



![3-[2-(benzyloxy)phenyl]-1-(4-bromophenyl)-2-propen-1-one](/img/structure/B3905903.png)

![2-chloro-5-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B3905925.png)

![3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3905931.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-4-phenylbutan-2-amine](/img/structure/B3905937.png)
![3-{1-[(2E)-3-(1,3-benzothiazol-2-yl)-2-propenoyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B3905951.png)
![5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole](/img/structure/B3905957.png)